molecular formula C37H39IO9 B1139408 (13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate CAS No. 335151-55-8

(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate

Cat. No.: B1139408
CAS No.: 335151-55-8
M. Wt: 754.6
InChI Key:
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Description

6’-Iodoresiniferatoxin is a semi-synthetic compound derived from resiniferatoxin. It is known for its high affinity and partial agonistic activity towards the Transient Receptor Potential Vanilloid 1 receptor. This compound is primarily used in scientific research to study pain pathways and thermoregulation.

Scientific Research Applications

6’-Iodoresiniferatoxin is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a model compound for studying electrophilic aromatic substitution reactions.

    Biology: It is used to investigate the role of the Transient Receptor Potential Vanilloid 1 receptor in pain and thermoregulation.

    Medicine: Research on 6’-Iodoresiniferatoxin contributes to the development of new analgesics and anti-inflammatory drugs.

    Industry: It is used in the development of new chemical sensors and analytical techniques

Mechanism of Action

The proposed molecular mode of action of TRPV1 antagonists is blocking of the channel pore . Several studies using either capsaicin, pH values < 6 or heat as the agonist have shown that I-RTX works as a strong competitive TRPV1 antagonist in vitro . Recent studies also revealed partial TRPV1-agonist-like effects of I-RTX in the thermoregulatory system in mice, increasing intracellular Ca2+ concentrations .

Safety and Hazards

I-RTX may be harmful if swallowed, inhaled, or absorbed through the skin . Exposure may cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

I-RTX is at least 40-fold more potent than the previously known VR antagonist, capsazepine . Thus, I-RTX, as well as its radiolabeled form, should be highly useful for further exploring the physiological roles of VRs in the brain and periphery .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6’-Iodoresiniferatoxin is synthesized from resiniferatoxin through an electrophilic aromatic substitution reaction. The iodination occurs at the 5-position of the aromatic ring, converting resiniferatoxin into 6’-Iodoresiniferatoxin .

Industrial Production Methods: The industrial production of 6’-Iodoresiniferatoxin involves the same electrophilic aromatic substitution process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, typically involving the use of solvents like dimethyl sulfoxide and ethanol .

Chemical Reactions Analysis

Types of Reactions: 6’-Iodoresiniferatoxin primarily undergoes substitution reactions. The iodination process itself is a form of electrophilic aromatic substitution.

Common Reagents and Conditions:

Major Products: The major product of the iodination reaction is 6’-Iodoresiniferatoxin itself. Further reactions can lead to deiodination, converting it back to resiniferatoxin .

Comparison with Similar Compounds

    Resiniferatoxin: The parent compound from which 6’-Iodoresiniferatoxin is derived. It is a potent agonist of the Transient Receptor Potential Vanilloid 1 receptor.

    Capsaicin: Another well-known agonist of the Transient Receptor Potential Vanilloid 1 receptor, commonly found in chili peppers.

    Dihydrocapsaicin: A derivative of capsaicin with similar properties.

Uniqueness: 6’-Iodoresiniferatoxin is unique due to its partial agonistic activity and high affinity for the Transient Receptor Potential Vanilloid 1 receptor. Unlike resiniferatoxin, which is a full agonist, 6’-Iodoresiniferatoxin can act as both an antagonist and a partial agonist, depending on the concentration .

Properties

IUPAC Name

(13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-24(17-34(42)30(37)11-21(3)32(34)41)19-44-31(40)14-25-13-29(43-5)28(39)15-27(25)38/h6-13,15,22,26,30,33,39,42H,1,14,16-19H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITCVPTZKLXSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H39IO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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